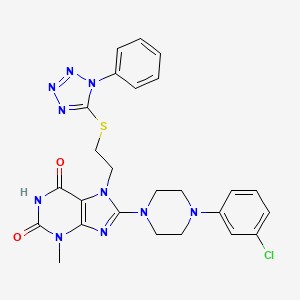![molecular formula C20H14ClN3OS B14115881 4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione](/img/structure/B14115881.png)
4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione is an organic compound with a complex structure that includes a quinazoline core, a chlorophenoxy group, and a thione moiety
Méthodes De Préparation
The synthesis of 4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenol with 4-nitrophenylamine to form 4-(4-chlorophenoxy)aniline. This intermediate is then reacted with 2-aminobenzothiazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate .
Analyse Des Réactions Chimiques
4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mécanisme D'action
The mechanism of action of 4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to its observed biological effects. For example, it may inhibit tyrosine kinases or other enzymes involved in cell proliferation and survival, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione can be compared with similar compounds such as:
4-(4-chlorophenoxy)phenylamine: This compound shares a similar structure but lacks the quinazoline and thione moieties.
2-aminobenzothiazole: This compound contains the benzothiazole core but lacks the chlorophenoxy and phenylamino groups.
4-chlorophenol: This is a simpler compound with only the chlorophenoxy group.
The uniqueness of 4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione lies in its combination of these functional groups, which confer specific chemical and biological properties .
Propriétés
Formule moléculaire |
C20H14ClN3OS |
|---|---|
Poids moléculaire |
379.9 g/mol |
Nom IUPAC |
4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C20H14ClN3OS/c21-13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)22-19-17-3-1-2-4-18(17)23-20(26)24-19/h1-12H,(H2,22,23,24,26) |
Clé InChI |
QHWVFMOLFGCFTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


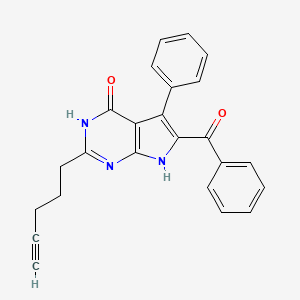
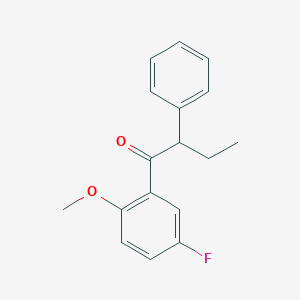
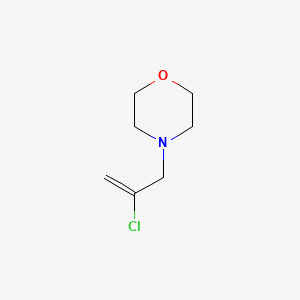
![4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B14115814.png)
![Ethyl 2'-ethenyl-2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14115816.png)
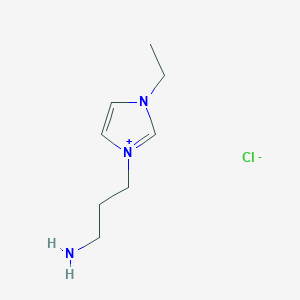
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14115830.png)
![tert-Butyl 2-(5-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14115836.png)

![4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride](/img/structure/B14115847.png)
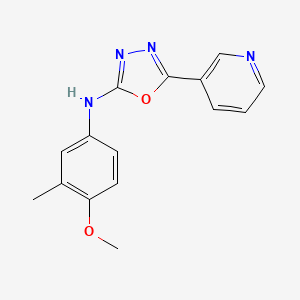
![9,9'-Diphenyl-9H,9'H-[3,3'-bicarbazole]-6-carbonitrile](/img/structure/B14115860.png)
![(3S,3'S)-4,4'-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine)](/img/structure/B14115863.png)
